(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Overview
Description
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone, also known as IBOP or 4-IBOP, is a chemical compound that belongs to the class of oxazolidinones. It is a potent and selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. IBOP has been widely used in scientific research to investigate the role of the δ-opioid receptor in various physiological and pathological processes.
Mechanism of Action
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone acts as a selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the δ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cAMP and subsequent modulation of ion channels and other downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and antidepressant-like effects. It has also been implicated in the regulation of immune function, inflammation, and stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone in lab experiments is its high selectivity and potency for the δ-opioid receptor, which allows for precise manipulation of this receptor subtype. However, one limitation is that this compound is relatively expensive and can be difficult to synthesize, which may limit its widespread use in certain research settings.
Future Directions
There are several potential future directions for research involving (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone and the δ-opioid receptor. One area of interest is the role of this receptor subtype in the regulation of pain and inflammation, and the development of novel analgesic and anti-inflammatory therapies based on δ-opioid receptor agonists. Another potential direction is the investigation of the δ-opioid receptor in the context of stress and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound and other δ-opioid receptor agonists, and to develop more selective and potent compounds for use in both basic and clinical research.
Scientific Research Applications
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has been extensively used in scientific research to study the pharmacology and function of the δ-opioid receptor. It has been shown to have analgesic, anticonvulsant, and antidepressant effects in animal models, and has also been implicated in the regulation of immune function, inflammation, and stress response.
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSFLJYNPTJNK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432644 | |
Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-34-3 | |
Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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